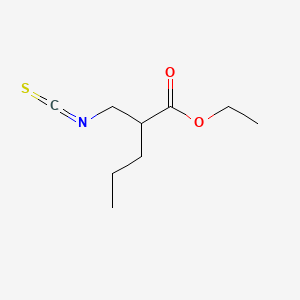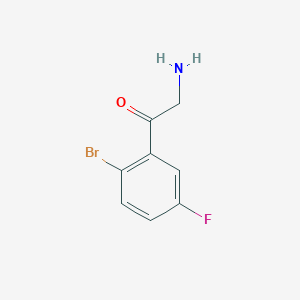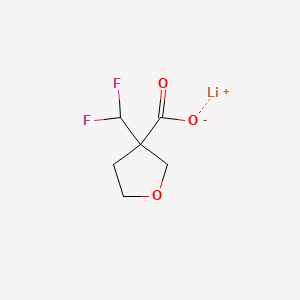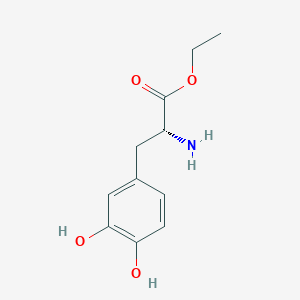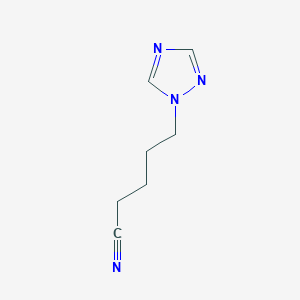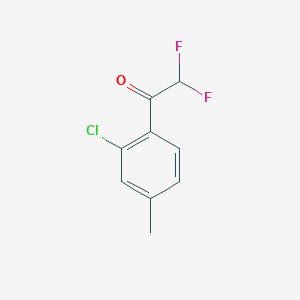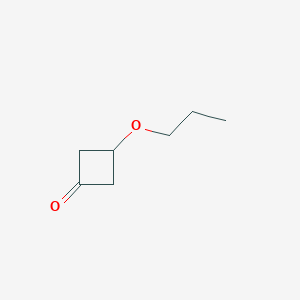
3-Propoxycyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxycyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-one typically involves the cyclization of suitable precursors. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with propyl alcohol to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as nucleophilic substitution, hydrolysis, and bromination, followed by purification techniques like distillation or crystallization to obtain the final product.
化学反应分析
Types of Reactions: 3-Propoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
科学研究应用
3-Propoxycyclobutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Propoxycyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
相似化合物的比较
3-(Benzyloxy)cyclobutan-1-one: Similar structure but with a benzyloxy group instead of a propoxy group.
Cyclobutanone: Lacks the propoxy group, making it less versatile in certain reactions.
Uniqueness: 3-Propoxycyclobutan-1-one is unique due to the presence of both a propoxy group and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
3-propoxycyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-9-7-4-6(8)5-7/h7H,2-5H2,1H3 |
InChI 键 |
JMIQNNOYCJIKOD-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1CC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




